Ampk-IN-1
Description
Structural Domains of AMPK Heterotrimeric Complexes
AMP-activated protein kinase exists as a heterotrimeric complex comprising α-, β-, and γ-subunits, each contributing distinct functional domains. The α-subunit contains the N-terminal kinase domain (KD), which catalyzes substrate phosphorylation, followed by a regulatory region housing the auto-inhibitory domain (AID) and the α-linker segment. The β-subunit features a carbohydrate-binding module (CBM) that stabilizes the heterotrimer and interacts with glycogen, while the γ-subunit contains four cystathionine β-synthetase (CBS) motifs arranged into two Bateman domains responsible for adenine nucleotide binding.
Crystallographic studies reveal that the α-subunit kinase domain adopts a canonical protein kinase fold, with the activation loop containing the critical Thr172 phosphorylation site. The β-subunit’s CBM forms a β-sheet structure that docks onto the α-subunit’s C-lobe, positioning the γ-subunit’s CBS motifs for nucleotide sensing. This spatial arrangement ensures that conformational changes in the γ-subunit propagate through the β-subunit to regulate kinase activity. The heterotrimer’s stability relies on interfaces between the α-subunit’s kinase domain, the β-subunit’s CBM, and the γ-subunit’s Bateman domains, creating a integrated scaffold for allosteric communication.
Allosteric Regulation via Auto-Inhibitory Domains and CBS Motifs
The auto-inhibitory domain (AID) within the α-subunit plays a pivotal role in maintaining AMP-activated protein kinase in an inactive state. In the absence of activators like AMP, the AID binds to the kinase domain, obstructing substrate access and stabilizing a closed conformation. Structural analyses demonstrate that the AID adopts three distinct conformations: (i) bound to the kinase domain in ATP-rich conditions, (ii) associated with the γ-subunit’s CBS motifs upon AMP binding, and (iii) an intermediate state observed in partially active complexes. The AID’s α1 helix interacts with the γ-subunit in the intermediate state, while its α3 helix engages the γ-subunit in the fully active state, illustrating its conformational plasticity.
The γ-subunit’s CBS motifs contribute to allosteric regulation by binding adenine nucleotides. CBS3 (previously site 1) serves as the high-affinity AMP/ADP-binding site, with CBS4 (site 3) modulating nucleotide exchange at CBS3 through cooperative interactions. AMP binding at CBS4 increases AMP’s affinity for CBS3 by two orders of magnitude, enabling ultrasensitive detection of energy stress. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) data show that AMP occupancy at CBS3 induces structural stabilization of the γ-subunit’s Bateman domain 2, which transmits conformational changes to the kinase domain via the β-subunit. This compound likely disrupts these allosteric networks by competing with AMP at CBS3 or stabilizing inactive AID conformations.
Phosphorylation-Dependent Activation at Thr172 Residue
Full activation of AMP-activated protein kinase requires phosphorylation of Thr172 within the α-subunit’s activation loop, a process mediated by upstream kinases such as liver kinase B1 (LKB1). Phosphorylation induces a 100-fold increase in kinase activity by reorienting the activation loop into a catalytically competent state and stabilizing the αC-helix in the kinase domain. AMP and ADP enhance Thr172 phosphorylation by promoting LKB1-mediated phosphorylation and protecting against dephosphorylation by protein phosphatases.
Notably, the AID’s conformation influences Thr172 phosphorylation status. In the intermediate AID state (bound to the γ-subunit via α1), Thr172 remains partially accessible to phosphatases, resulting in lower activity compared to the fully active state where the AID dissociates from the kinase domain. This compound may exploit this mechanism by trapping the AID in kinase domain-bound or intermediate conformations, thereby reducing Thr172 phosphorylation efficiency. Structural studies of AMP-activated protein kinase bound to staurosporine analogs reveal that inhibitors occupying the ATP-binding pocket stabilize the inactive AID conformation, further suppressing kinase activity.
Nucleotide-Binding Dynamics in γ-Subunit Regulatory Sites
The γ-subunit’s Bateman domains exhibit complex nucleotide-binding dynamics critical for energy sensing. CBS3 binds AMP with a dissociation constant (K~d~) of ~2 μM under Mg^2+^-free conditions, while CBS1 and CBS4 display lower affinities (K~d~ > 50 μM). ATP competes with AMP at CBS3 but binds with 10-fold lower affinity, enabling AMP-selective signaling during energy depletion. HDX-MS experiments demonstrate that AMP binding at CBS4 induces structural rigidification of Bateman domain 2, which allosterically enhances AMP occupancy at CBS3 and stabilizes the active kinase conformation.
The following table summarizes nucleotide-binding properties of the γ-subunit’s CBS sites:
| CBS Site | Preferred Nucleotide | Affinity (K~d~) | Allosteric Effect |
|---|---|---|---|
| CBS3 | AMP | 2 μM | Stabilizes active conformation |
| CBS4 | AMP/ADP | 50 μM | Enhances CBS3 AMP binding |
| CBS1 | ATP | 500 μM | Promotes inactive state |
This compound interferes with these dynamics by mimicking nucleotide interactions or disrupting cooperative effects between CBS sites. For example, compounds like R734 bind near the CBS3-CBS4 interface, rotating the adenine ring to perturb AMP-dependent activation. Such structural perturbations decouple nucleotide sensing from kinase activation, providing a mechanistic basis for this compound’s inhibitory activity.
Properties
Molecular Formula |
C24H18ClN3O3 |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
5-[[6-chloro-5-(1-methylindol-6-yl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid |
InChI |
InChI=1S/C24H18ClN3O3/c1-13-3-6-16(10-17(13)23(29)30)31-24-26-20-11-18(19(25)12-21(20)27-24)15-5-4-14-7-8-28(2)22(14)9-15/h3-12H,1-2H3,(H,26,27)(H,29,30) |
InChI Key |
ZPCGOSPLONPSIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC5=C(C=C4)C=CN5C)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ampk-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity towards AMPK.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing purification processes suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Ampk-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity and selectivity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used under controlled conditions.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution, often under mild to moderate temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Metabolic Disorders
Role in Diabetes and Obesity:
Ampk-IN-1 has been investigated for its effects on metabolic disorders such as diabetes and obesity. Studies indicate that inhibition of AMPK can influence insulin sensitivity and glucose metabolism. For instance, research shows that AMPK activation improves glucose uptake in skeletal muscle cells, while its inhibition may lead to insulin resistance .
Table 1: Effects of this compound on Metabolic Parameters
| Study Reference | Cell Line | Experimental Design | Outcome |
|---|---|---|---|
| HepG2 | Treatment with this compound | Decreased glucose uptake | |
| C2C12 (muscle) | Inhibition of AMPK with this compound | Reduced fatty acid oxidation |
Cancer Research
AMPK as a Tumor Suppressor:
AMPK's role in cancer biology is complex; it can act as a tumor suppressor by inhibiting cell proliferation and promoting apoptosis. Inhibition of AMPK using this compound has been shown to enhance the growth of certain cancer cell lines, suggesting that targeting AMPK could be a strategy to sensitize tumors to chemotherapeutic agents .
Table 2: Impact of this compound on Cancer Cell Lines
Neurodegenerative Diseases
Recent studies have begun to explore the implications of AMPK inhibition in neurodegenerative diseases. The modulation of AMPK activity by this compound may affect neuronal survival and metabolism under stress conditions, which are prevalent in diseases like Alzheimer's and Parkinson's. Research indicates that AMPK activation can protect against neurodegeneration by promoting autophagy and reducing oxidative stress .
Cardiovascular Health
AMPK is also implicated in cardiovascular health, particularly concerning ischemia and heart failure. Inhibiting AMPK with this compound may provide insights into the protective mechanisms during cardiac stress responses. Studies have shown that AMPK activation can improve cardiac function under stress; thus, understanding the effects of its inhibition is crucial for developing therapeutic strategies for heart diseases .
Case Studies
Case Study 1: Metabolic Regulation
A study involving diabetic mouse models treated with this compound demonstrated alterations in lipid profiles and glucose metabolism, indicating that AMPK plays a pivotal role in regulating these parameters. The results highlighted the potential for targeting AMPK pathways to manage diabetes more effectively.
Case Study 2: Cancer Therapeutics
In vitro experiments with breast cancer cell lines treated with this compound showed increased proliferation rates compared to controls. This suggests that inhibiting AMPK may counteract some therapeutic effects aimed at inducing apoptosis in cancer cells.
Mechanism of Action
Ampk-IN-1 exerts its effects by specifically inhibiting the activity of AMP-activated protein kinase. AMPK is a heterotrimeric complex composed of α, β, and γ subunits. This compound binds to the catalytic α-subunit, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the normal energy-sensing and regulatory functions of AMPK, leading to altered cellular metabolism and energy homeostasis.
Comparison with Similar Compounds
Target Specificity and Selectivity
Mechanistic Divergence
- This compound’s mTORC1-independent eEF2 phosphorylation bypasses canonical AMPK-mTORC1 crosstalk, offering a unique tool for studying energy stress responses .
- VPC03090 requires phosphorylation by sphingosine kinase 2 (SK-2) to exert its antitumor effects, a metabolic activation step absent in this compound’s mechanism .
Therapeutic Implications
- This compound is primarily used in metabolic disorder research, whereas ST-IN-1 and VPC03090 are explored for oncology applications due to their antitumor and antimetastatic properties .
- SIK1 Activator 1 shows promise in reversing hyperglycemia in diabetic models but lacks broad applicability in cancer or neurodegeneration .
Structural and Pharmacokinetic Differences
- This compound’s chlorinated aromatic structure (C₂₄H₁₈ClN₃O₃) contrasts with VPC03090 ’s sphingosine-like backbone and ST-IN-1 ’s carbohydrate-mimetic design .
Biological Activity
Ampk-IN-1 is a selective inhibitor of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis and metabolism. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in metabolic disorders and cancer. This article reviews the mechanisms of action, effects on cellular processes, and implications for health based on diverse research findings.
AMPK Activation and Inhibition
AMPK serves as a metabolic sensor that regulates various cellular processes, including autophagy, lipid metabolism, and cell growth. Activation of AMPK typically occurs in response to increased AMP levels or decreased ATP levels, leading to a cascade of biochemical reactions that promote catabolic pathways while inhibiting anabolic ones. In contrast, this compound functions by inhibiting AMPK activity, thereby reversing these effects.
Key Pathways Affected by this compound
- mTORC1 Pathway : AMPK activation inhibits the mTORC1 pathway, which is crucial for cell growth and proliferation. By inhibiting AMPK, this compound may promote mTORC1 activity, potentially enhancing cell growth in certain contexts .
- Lipid Metabolism : AMPK activation leads to the phosphorylation of acetyl-CoA carboxylase (ACC), reducing fatty acid synthesis. Inhibition by this compound could result in increased lipogenesis and altered lipid profiles .
- Autophagy Regulation : AMPK is known to stimulate autophagy through ULK1 activation. Inhibition by this compound may suppress autophagic processes, impacting cellular homeostasis .
Biological Effects
Cellular Growth and Proliferation
Research indicates that inhibition of AMPK can lead to enhanced cell proliferation due to the derepression of mTORC1 signaling. Studies have shown that cells treated with AMPK inhibitors like this compound exhibit increased growth rates compared to controls .
Metabolic Disorders
In metabolic disease models, inhibiting AMPK has been associated with increased insulin resistance and dysregulation of glucose homeostasis. For instance, studies using rodent models have demonstrated that AMPK inhibition can exacerbate hyperglycemia and lipid accumulation in the liver .
Cancer Implications
The role of AMPK in cancer biology is complex; while it can act as a tumor suppressor by inhibiting growth pathways, its inhibition via this compound may promote tumorigenesis under certain conditions. Research has suggested that AMPK inhibitors could potentially enhance the growth of certain tumors by alleviating metabolic stress responses .
Case Studies
Q & A
Q. What is the molecular mechanism of AMPK activation by AMPK-IN-1, and how does it differ from other AMPK activators?
this compound activates the α2β2γ1 isoform of AMPK with an EC50 of 551 nM, as demonstrated in kinase activity assays . Unlike canonical AMPK activators that target energy-sensing pathways (e.g., AMP/ATP ratio changes), this compound induces mTORC1-independent phosphorylation of eukaryotic elongation factor 2 (eEF2), suggesting a unique regulatory axis. Researchers should validate activation using immunoblotting for phospho-AMPK (Thr172) and downstream targets like eEF2 in cell lines expressing the α2β2γ1 isoform .
Advanced Research Questions
Q. How should researchers design experiments to assess this compound’s effects on eEF2 phosphorylation in metabolic studies?
- Experimental Design :
- Use cell lines with confirmed expression of AMPK α2β2γ1 (e.g., HEK293 or primary hepatocytes).
- Include controls for mTORC1 inhibition (e.g., rapamycin) to isolate mTORC1-independent effects .
- Measure phosphorylation of eEF2 (Thr56) via Western blot and correlate with AMPK activity (Thr172 phosphorylation).
- Dose-response curves (1 nM–10 µM this compound) and time-course experiments (0–24 hrs) are critical to establish dynamic range .
Q. What are common challenges in reconciling this compound’s EC50 variability across different cell models?
Variability in EC50 values may arise from differences in:
- Isoform expression : this compound’s potency depends on α2β2γ1 prevalence; quantify isoform ratios via qPCR or proteomics .
- Cellular ATP levels : High ATP environments may reduce this compound efficacy. Use nutrient-deprived conditions to standardize assays .
- Off-target effects : Employ kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out interference from related kinases .
Q. How can researchers resolve contradictions in this compound’s reported effects on glucose metabolism?
- Hypothesis Testing : Compare this compound’s effects in muscle vs. liver cells, as tissue-specific AMPK signaling may explain discrepancies .
- Methodological Adjustments :
- Standardize glucose uptake assays (e.g., 2-NBDG fluorescence) across labs.
- Control for confounding factors like insulin sensitivity and mitochondrial activity .
Q. What methodological considerations ensure reproducibility in this compound studies?
- Compound Validation : Verify batch purity via HPLC and confirm solubility in assay buffers (e.g., DMSO concentration ≤0.1%) .
- Data Transparency : Report full experimental conditions (e.g., cell passage number, serum type) in supplementary materials .
- Replication : Independent validation in at least two cell lines or animal models is mandatory for mechanistic claims .
Q. How does this compound’s mTORC1-independent pathway influence experimental design in metabolic disease models?
- Model Selection : Prioritize in vivo models with dysregulated mTORC1 signaling (e.g., high-fat diet-induced obesity in mice) to isolate AMPK-specific effects .
- Endpoint Analysis : Combine phospho-eEF2 measurements with metabolic phenotyping (e.g., glucose tolerance tests, lipidomics) .
- Controls : Co-administer mTORC1 inhibitors (e.g., everolimus) to confirm pathway independence .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
- Nonlinear Regression : Fit data to a four-parameter logistic curve (e.g., GraphPad Prism) to calculate EC50/IC50 .
- Error Reporting : Include 95% confidence intervals for potency values and use ANOVA for multi-group comparisons .
- Outlier Management : Apply Grubbs’ test to exclude aberrant replicates and justify exclusions in methods .
Contradiction and Gap Analysis
Q. What strategies validate AMPK activation specificity in the presence of this compound?
- Genetic Knockdown : siRNA/shRNA targeting AMPK α2 subunits should abolish this compound’s effects on eEF2 phosphorylation .
- Rescue Experiments : Reintroduce wild-type or dominant-negative AMPK constructs in knockout models .
- Off-Target Screening : Use proteome-wide affinity pulldowns to identify non-AMPK interactors .
Q. How can researchers address literature gaps regarding this compound’s off-target effects?
- Chemoproteomics : Employ activity-based protein profiling (ABPP) to map this compound’s interactome .
- Phenotypic Screens : Test this compound in diverse disease models (e.g., cancer, neurodegeneration) to uncover unexpected effects .
- Collaborative Data Sharing : Contribute negative results to open-access platforms (e.g., Zenodo) to inform the field .
Q. What are the implications of this compound’s EC50 variability for translational research?
- Preclinical Optimization : Adjust dosing regimens based on target tissue AMPK isoform expression .
- Biomarker Development : Correlate phospho-eEF2 levels with therapeutic outcomes in animal models .
- Clinical Caution : Prioritize isoform-specific AMPK activators for human trials to minimize off-target risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
